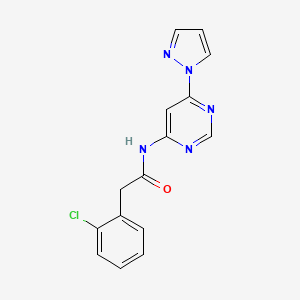![molecular formula C22H17F3N2O4S B2491740 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-[3-(trifluoromethyl)phenyl]carbamate CAS No. 320424-09-7](/img/structure/B2491740.png)
4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-[3-(trifluoromethyl)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals that include various functional groups such as nitrobenzyl, carbamate, and sulfanyl moieties. These groups are known for their roles in pharmaceuticals, material science, and as intermediates in organic synthesis. The presence of these functional groups suggests a wide range of chemical behaviors and interactions, making the compound of interest for diverse applications in chemistry and related fields.
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of phenyl chloroformates with aminomethyl phenols or the reductive carbonylation of nitrobenzene in the presence of methanol and specific catalysts. Techniques such as cyclization in aprotic solvents and carbonylation under catalytic conditions have been used for synthesizing related compounds (Mindl et al., 2000) (Gasperini et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds with nitrobenzyl and carbamate groups has been studied using techniques like X-ray crystallography. These studies reveal the conformation and crystalline structure, which are crucial for understanding the compound's reactivity and interaction with other molecules (Iwasaki et al., 1988).
Chemical Reactions and Properties
Chemical reactions involving nitrobenzyl carbamates and their derivatives have been explored, particularly in the context of bioreductive prodrugs. The rate of fragmentation following reduction and the influence of substituents on this rate are critical for the compound's activity as a trigger for releasing active drugs (Hay et al., 1999).
Applications De Recherche Scientifique
Bioreductive Prodrug Triggers : A study on 4-nitrobenzyl carbamates, which are of interest as triggers for bioreductive drugs, found that substituent effects significantly influence the rate of fragmentation of these compounds after reduction. This fragmentation is essential for releasing amine-based toxins, and faster fragmentation is desirable. The study suggests that standard triggers can be improved by using certain substituents to increase the rate of fragmentation (Hay, Sykes, Denny, & O'Connor, 1999).
Cyclization Reactions in Aprotic Solvents : Research on substituted phenyl N-(2-hydroxybenzyl)carbamates, including similar structures, demonstrated the significant influence of substituents on the rate of cyclization in aprotic solvents. These findings have implications for the synthesis of various benzoxazinones, which could be relevant in pharmaceutical contexts (Mindl, Hrabík, Štěrba, & Kaválek, 2000).
Synthesis and Evaluation of Derivatives : A study focused on synthesizing and evaluating a series of bis(hydroxymethyl)-substituted heterocycles, including bis(methylcarbamate) derivatives. Although these specific derivatives did not show activity against murine P388 lymphocytic leukemia, they offer insights into the chemical properties and potential applications of similar carbamate derivatives (Anderson & Jones, 1984).
Antineoplastic Agents Synthesis : A similar structure, a bis[(carbamoyloxy)methyl] derivative, was studied as a potential antineoplastic agent. The research involved synthesizing and testing various derivatives, which provides useful information about the chemical reactivity and potential therapeutic applications of carbamate-based compounds (Anderson & Mach, 1987).
Phenyl Carbamate as an Active Site Titrator : N-Butyl-N-methyl-4-nitrophenyl carbamate, a structurally related compound, was used as a specific active site titrator for bile-salt-dependent lipases. This study provides insights into the enzyme inhibition mechanism of similar carbamate compounds (Fourneron, Abouakil, Chaillan, & Lombardo, 1991).
Propriétés
IUPAC Name |
[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N2O4S/c1-14-5-8-18(9-6-14)32-20-10-7-15(11-19(20)27(29)30)13-31-21(28)26-17-4-2-3-16(12-17)22(23,24)25/h2-12H,13H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGAOPLRHUNGSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)COC(=O)NC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-[3-(trifluoromethyl)phenyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

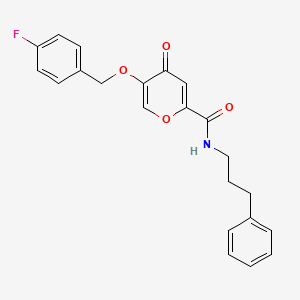
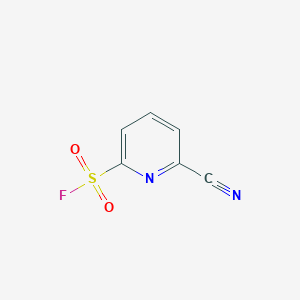
![4-[1-(3,4-Dichlorobenzoyl)azetidin-3-yl]piperazin-2-one](/img/structure/B2491660.png)
![2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-5-(methylthio)-1,3,4-oxadiazole](/img/structure/B2491661.png)
![3-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid](/img/structure/B2491663.png)
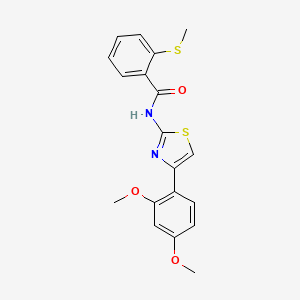
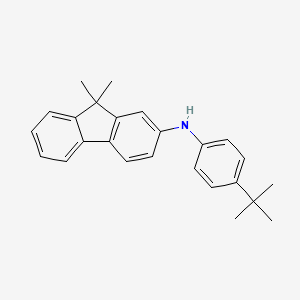
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2491671.png)
![[(1R,2R)-1-(Aminomethyl)-2-(trifluoromethyl)cyclopropyl]methanol;hydrochloride](/img/structure/B2491672.png)
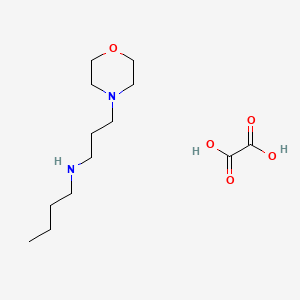
![8-Bromodispiro[3.1.36.14]decane](/img/structure/B2491676.png)
![N-(1-(4-fluorophenyl)ethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)
![3-(2-(4-(4-nitrophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491679.png)
